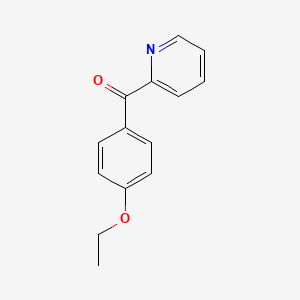

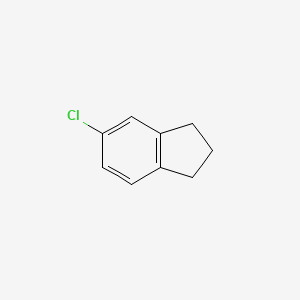

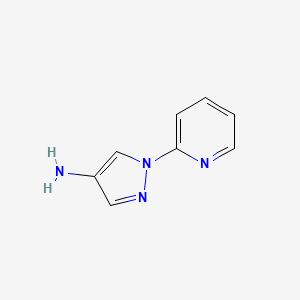

![molecular formula C8H12O3 B1296020 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 856176-37-9](/img/structure/B1296020.png)

8-Oxabicyclo[3.2.1]octane-3-carboxylic acid

Descripción general

Descripción

Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives

The asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been successfully achieved through a [3+2]-cycloaddition process involving platinum-containing carbonyl ylides and vinyl ethers. This method, utilizing PtCl(2)-Walphos and AgSbF(6), yields products with high enantiomeric excess, demonstrating its potential for producing synthetically useful derivatives .

Synthesis and Structural Analysis of 8-α-Hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic Acid Esters

A series of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have been synthesized and analyzed using IR, 1H, and 13C NMR spectroscopy. The crystal structure of one such ester was determined by X-ray diffraction, revealing a chair-envelope conformation. This conformation is consistent across various solvents, and the study provides insights into stereoelectronic effects influencing the structure .

Synthesis of a New Constrained Proline Analogue

A new proline analogue, 8-azabicyclo[3.2.1]octane-1-carboxylic acid, has been synthesized using a straightforward approach from readily available materials. The synthesis involves simple, high-yielding transformations, suggesting its potential utility in the production of bioactive molecules .

Multi-component Coupling Reactions for Synthesis of 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic Acids

A novel protocol has been developed for synthesizing 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids from aldehydes, amides, and maleic anhydride. The key step involves a three-component coupling reaction, followed by a Diels–Alder addition and thermic rearrangement, yielding the bicyclic target compounds. This one-pot protocol offers higher yields compared to multi-step sequences and allows for further elaboration into various bioactive structures .

Reductive and Acid-catalyzed Ring Opening of 8-Oxabicyclo[5.1.0]octa-2,4-diene

The compound 8-oxabicyclo[5.1.0]octa-2,4-diene has been obtained from cycloheptatriene and peracetic acid. Its reductive and acid-catalyzed ring-opening processes have been studied, leading to a mixture of isomeric cycloheptadienediols. Additionally, isomerization to 3,5-cycloptadienone is observed under specific conditions, highlighting the compound's versatility in chemical transformations .

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, which have significant biological activities. Research has focused on stereoselective preparation of this structure, with methodologies ranging from enantioselective construction of acyclic starting materials to desymmetrization processes starting from achiral tropinone derivatives. This review compiles significant achievements in the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold .

Stereoselective Synthesis of Substituted 8-Oxabicyclo[3.2.1]octanes

The synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes and related structures has been described. These compounds serve as synthetic blocks for potential bioactive molecules. The synthesis involves the reduction of carbonyl groups and oxidation of double bonds, leading to the formation of derivatives with multiple stereocenters. Further transformations can yield structures with antitumor and glycosidase inhibitor activity .

Reaction of Cyclobutanones with Allenylsilanes

8-Oxabicyclo[3.2.1]octanes, synthesized through reactions of cyclobutanones with allenylsilanes, are valuable intermediates for generating compounds with multiple stereogenic centers. This unique approach has been explored, and the reaction's scope demonstrates sensitivity to steric bulk. The synthetic utility of the products has been showcased through subsequent reactions, such as Peterson olefination .

Aplicaciones Científicas De Investigación

1. Synthesis of Tropane Alkaloids

- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

- Methods of Application : The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

- Results or Outcomes : This methodology has led to the successful synthesis of tropane alkaloids, which are known for their wide array of interesting biological activities .

2. Improved Synthesis of 8-Oxabicyclo[3.2.1]Octanes

- Summary of Application : A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been developed, allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs .

- Methods of Application : The reaction is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .

- Results or Outcomes : This method has been successfully used for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .

Safety And Hazards

Direcciones Futuras

The 8-azabicyclo[3.2.1]octane scaffold, which includes “8-Oxabicyclo[3.2.1]octane-3-carboxylic acid”, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Propiedades

IUPAC Name |

8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTLQJVGJFXEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297938 | |

| Record name | 8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxabicyclo[3.2.1]octane-3-carboxylic acid | |

CAS RN |

856176-37-9 | |

| Record name | 8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

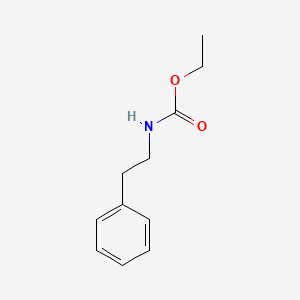

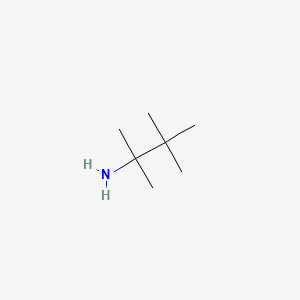

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)

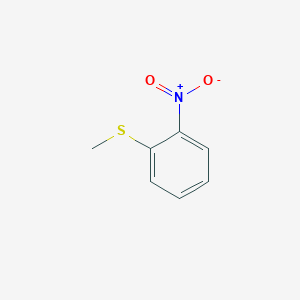

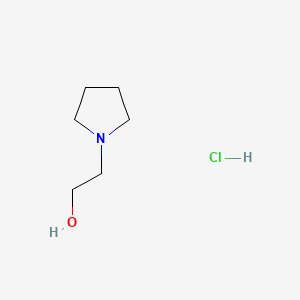

![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)

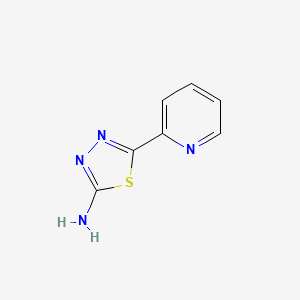

![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)